4'-Hydroxyflurbiprofen
Overview
Description
4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammation and pain associated with arthritis . This compound is part of the phenylalkanoic acid derivative family and is known for its role in the metabolic pathway of flurbiprofen .
Mechanism of Action
Target of Action
4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen . Flurbiprofen primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .
Mode of Action
4’-Hydroxyflurbiprofen, like flurbiprofen, acts by reversibly inhibiting the COX enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Hydroxyflurbiprofen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) is reduced . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxyflurbiprofen involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of flurbiprofen to 4’-Hydroxyflurbiprofen is primarily catalyzed by the CYP2C9 enzyme . Following oral dosing, approximately 70% of the flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug . The CYP2C9 genotype significantly influences the metabolism of flurbiprofen, with individuals carrying the CYP2C9*3 allele showing a significant reduction in flurbiprofen metabolism .
Result of Action
The primary result of 4’-Hydroxyflurbiprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated symptoms .
Action Environment
The action of 4’-Hydroxyflurbiprofen can be influenced by various environmental factors. For instance, the presence of the CYP2C9*3 allele in an individual can significantly reduce the metabolism of flurbiprofen, leading to higher plasma concentrations of the drug . Additionally, the presence of other drugs that are metabolized by the same enzyme could potentially lead to drug interactions, affecting the efficacy and stability of 4’-Hydroxyflurbiprofen .
Biochemical Analysis
Biochemical Properties
4’-Hydroxyflurbiprofen interacts with the enzyme Cytochrome P450 2C9, which plays a crucial role in its metabolism . The metabolite shows little anti-inflammatory activity in animal models of inflammation .
Cellular Effects
The cellular effects of 4’-Hydroxyflurbiprofen are primarily related to its parent compound, Flurbiprofen. Flurbiprofen acts by inhibiting cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, thereby relieving inflammation and pain .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxyflurbiprofen involves the inhibition of the enzyme Cytochrome P450 2C9 . This enzyme is responsible for the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen . The inhibition of this enzyme leads to a reduction in the metabolism of Flurbiprofen, thereby affecting the overall anti-inflammatory activity of the drug .
Temporal Effects in Laboratory Settings
It is known that the individuals carrying the CYP2C9*3 genotype have a significant reduction in Flurbiprofen metabolism, which could potentially affect the temporal effects of 4’-Hydroxyflurbiprofen .
Dosage Effects in Animal Models
It is known that the parent compound, Flurbiprofen, shows little anti-inflammatory activity in animal models of inflammation .
Metabolic Pathways
4’-Hydroxyflurbiprofen is involved in the metabolic pathway of Flurbiprofen, where it is formed as a metabolite through the action of the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen .
Transport and Distribution
It is known that approximately 70% of the Flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic hydroxylation mediated by cytochrome P450 enzymes . The reaction conditions often involve the use of specific enzymes and cofactors under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen may involve large-scale enzymatic reactions using bioreactors. These reactors provide the necessary environment for the enzymes to function efficiently, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyflurbiprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4’-Hydroxyflurbiprofen has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and enzyme kinetics.
Biology: Investigated for its role in biological systems, particularly in the metabolism of NSAIDs.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Flurbiprofen: The parent compound, used as an NSAID.
Ibuprofen: Another NSAID with a similar structure and function.
Ketoprofen: A related compound with anti-inflammatory properties.
Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its specific role as a metabolite of flurbiprofen. It provides insights into the metabolic pathways of NSAIDs and helps in understanding the pharmacokinetics and pharmacodynamics of these drugs.
Properties
IUPAC Name |
2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSMMBJBNJDFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967269 | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52807-12-2, 80685-20-7 | |
Record name | 4'-Hydroxyflurbiprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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